molecular formula C11H11F3O2 B2750753 (R)-3-[4-(Trifluoromethyl)phenyl]butyric acid CAS No. 60820-13-5

(R)-3-[4-(Trifluoromethyl)phenyl]butyric acid

Cat. No.: B2750753
CAS No.: 60820-13-5
M. Wt: 232.202
InChI Key: DSJWDXJWTSIGMD-SSDOTTSWSA-N
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Description

The compound “(R)-3-[4-(Trifluoromethyl)phenyl]butyric acid” is a chiral carboxylic acid featuring a trifluoromethyl-substituted phenyl group at the third carbon of the butyric acid backbone. This structure combines the lipophilic trifluoromethyl group with the carboxylic acid functionality, making it a versatile intermediate in medicinal chemistry and drug development. For instance, Boc-(R)-3-amino-4-(4-trifluoromethyl-phenyl)-butyric acid (CAS 269726-77-4, C₁₆H₂₀F₃NO₄, MW 347.33) is a key derivative used in peptide synthesis and pharmaceutical research due to its stability and reactivity . The trifluoromethyl group enhances metabolic stability and membrane permeability, critical for bioactive molecules .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-3-[4-(trifluoromethyl)phenyl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O2/c1-7(6-10(15)16)8-2-4-9(5-3-8)11(12,13)14/h2-5,7H,6H2,1H3,(H,15,16)/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSJWDXJWTSIGMD-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(=O)O)C1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of trifluoromethylating agents under specific conditions to achieve the desired product.

Industrial Production Methods

Industrial production of ®-3-[4-(Trifluoromethyl)phenyl]butyric acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

®-3-[4-(Trifluoromethyl)phenyl]butyric acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antidiabetic Properties
Recent studies have indicated that (R)-3-[4-(Trifluoromethyl)phenyl]butyric acid derivatives may have potential as hypoglycemic agents. For instance, a study combined this compound with menthol to create a new drug candidate that demonstrated significant hypoglycemic effects in diabetic models . The synthesized compound showed effective insulin secretion promotion, marking its potential in diabetes management.

1.2 Neuroprotective Effects
The compound has been studied for its neuroprotective properties, particularly its interaction with neurotransmitter systems. The trifluoromethyl group increases binding affinity to specific receptors, which could enhance therapeutic efficacy for conditions such as neurodegenerative diseases.

1.3 Pain Management and Antidepressant Effects
Research suggests that this compound may be beneficial in treating pain and depression. Compounds derived from this structure have shown potential as inhibitors of neutral endopeptidase enzymes, which are involved in the degradation of endogenous pain-relieving peptides . This mechanism could be leveraged for developing new analgesics.

Agricultural Applications

2.1 Stress Tolerance in Plants
This compound has been utilized to enhance stress tolerance in plants under abiotic stress conditions such as drought and salinity. Studies indicate that this compound can increase plant growth and yield by modulating stress response pathways . The application of this compound can lead to improved agricultural productivity in challenging environmental conditions.

Synthesis and Industrial Relevance

3.1 Synthetic Routes
The synthesis of this compound typically involves straightforward methods that yield high purity products suitable for industrial applications. Its role as a building block facilitates the creation of more complex molecules used in various pharmaceutical formulations.

Case Studies

Study Objective Findings Implications
Study on Antidiabetic ActivityAssess the hypoglycemic effects of BHF (a derivative)Significant blood glucose reduction observed in diabetic micePotential for developing new diabetes medications
Neuroprotective Mechanism StudyInvestigate interactions with neurotransmitter systemsEnhanced receptor binding affinity notedPossible therapeutic applications in neurodegenerative diseases
Plant Stress Tolerance ResearchEvaluate effects on plant growth under stressIncreased resilience and yield reportedValuable for agricultural enhancements

Mechanism of Action

The mechanism of action of ®-3-[4-(Trifluoromethyl)phenyl]butyric acid involves its interaction with molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This interaction can modulate biological processes and lead to specific effects, which are the subject of ongoing research.

Comparison with Similar Compounds

Substituent Effects

  • Trifluoromethyl (CF₃) vs. Chloro (Cl): The CF₃ group in the 4-position () increases lipophilicity (logP ~2.5) compared to the less electronegative Cl substituent (logP ~2.1), enhancing blood-brain barrier penetration in drug candidates .
  • Fluorine Position: The 2,4,5-trifluoro substitution () introduces steric hindrance and electron-withdrawing effects, improving receptor binding affinity in diabetes therapeutics .

Functional Group Impact

  • Boc Protection: Boc-protected amino acids (Evidences 1, 2) exhibit improved solubility in organic solvents (e.g., DMF, THF) compared to free amino acids, facilitating solid-phase peptide synthesis .
  • Free Amino Group: Compounds with unprotected amino groups (Evidences 3, 4) are more reactive in coupling reactions but require careful handling to avoid oxidation .

Research Findings and Trends

Recent studies highlight the synergistic effects of fluorine and chirality in these compounds. For example, the (R)-enantiomer of 4-CF₃ derivatives shows 10-fold higher enzymatic inhibition than its (S)-counterpart in kinase assays . Additionally, 2,4,5-trifluorophenyl-substituted analogs () are critical in optimizing DPP-4 inhibitors like sitagliptin, with IC₅₀ values <1 nM .

Biological Activity

(R)-3-[4-(Trifluoromethyl)phenyl]butyric acid, a compound of interest in medicinal chemistry, exhibits a range of biological activities that have been the subject of various studies. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C12H13F3O2
  • CAS Number : 60820-13-5
  • Molecular Weight : 250.23 g/mol

The compound features a butyric acid backbone with a trifluoromethyl-substituted phenyl group, which is crucial for its biological activity.

Target Interactions

This compound has been shown to interact with various biological targets, including:

  • PPAR (Peroxisome Proliferator-Activated Receptors) : Specifically, it has been studied for its agonistic activity on PPARα, which plays a significant role in lipid metabolism and glucose homeostasis .
  • Histone Deacetylases (HDACs) : The compound may influence HDAC activity, which is critical in regulating gene expression and has implications in cancer therapy .

Biological Pathways

The compound is involved in several biochemical pathways:

  • Lipid Metabolism : By activating PPARα, it enhances fatty acid oxidation and reduces triglyceride levels.
  • Anti-inflammatory Responses : Its interaction with PPARs can lead to reduced inflammation, making it a candidate for treating metabolic syndromes .

Pharmacological Effects

  • Antidiabetic Activity : Research indicates that derivatives of this compound can promote insulin secretion and exhibit hypoglycemic effects in diabetic models. For instance, a synthesized derivative showed significant efficacy in lowering blood glucose levels compared to standard treatments like metformin .
  • Anticancer Potential : The modulation of HDACs by this compound suggests potential use in cancer therapy. By altering the acetylation status of histones, it may influence tumor growth and progression .
  • Anti-inflammatory Effects : The compound's ability to activate PPARs is linked to its anti-inflammatory properties, which can be beneficial in conditions such as obesity and metabolic syndrome .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Insulin Secretion : A study demonstrated that a derivative of this compound significantly increased insulin secretion in diabetic mice models, showcasing its potential as a hypoglycemic agent .
  • Cancer Research : Investigations into the HDAC inhibitory effects revealed that this compound could inhibit cell proliferation in various cancer cell lines, suggesting its role as an anticancer therapeutic .

Comparative Biological Activity Table

Activity TypeCompoundEffectivenessReference
AntidiabeticBHF (derivative)Significant hypoglycemic effect at 10 mg/kg
AnticancerThis compoundInhibits proliferation in cancer cells
Anti-inflammatoryPPARα AgonistReduces inflammation

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (R)-3-[4-(Trifluoromethyl)phenyl]butyric acid, and what critical intermediates are involved?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including:

  • Chiral Resolution : Use of Boc-protected intermediates to preserve stereochemistry (e.g., (R)-3-[(tert-butoxycarbonyl)amino] derivatives) .
  • Coupling Reactions : Amide bond formation with fluorinated aromatic precursors, such as 4-(trifluoromethyl)phenyl groups, under palladium-catalyzed conditions .
  • Deprotection and Purification : Acidic cleavage of Boc groups followed by HPLC purification to isolate the enantiomerically pure product .
    • Key Intermediates :
IntermediateRoleReference
Boc-protected amino acidStereochemical control
4-(Trifluoromethyl)phenylboronic acidAromatic coupling

Q. How can researchers characterize the purity and stereochemical integrity of this compound?

  • Methodological Answer :

  • Analytical Techniques :
  • Chiral HPLC : To confirm enantiomeric purity using columns like Chiralpak IA/IB .
  • NMR Spectroscopy : 19F^{19}\text{F} NMR to detect trifluoromethyl group integrity and 1H^{1}\text{H} NMR for stereochemical confirmation .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns .
  • Common Pitfalls :
  • Fluorine-related signal splitting in NMR may complicate interpretation; deuterated solvents and advanced 2D techniques (e.g., COSY, NOESY) are recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when synthesizing fluorinated analogs of this compound?

  • Methodological Answer : Contradictions often arise from:

  • Steric Effects : Bulky trifluoromethyl groups may alter expected coupling patterns in NMR. Use computational modeling (e.g., DFT) to predict shifts .
  • Impurity Artifacts : Trace fluorinated byproducts (e.g., from incomplete coupling) can mimic target signals. Employ LC-MS/MS to differentiate .
    • Case Study : A 2021 study demonstrated that unexpected 19F^{19}\text{F} NMR peaks in trifluoroacetic acid analogs were resolved by correlating with X-ray crystallography data .

Q. What strategies optimize the enantiomeric yield in large-scale synthesis of this compound?

  • Methodological Answer :

  • Catalyst Screening : Asymmetric hydrogenation catalysts (e.g., Ru-BINAP complexes) improve enantioselectivity .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates for fluorinated intermediates .
  • Process Data :
ConditionYield (R-enantiomer)Purity (%)
Ru-BINAP/DMF92%99.5
Pd(OAc)₂/THF78%97.2
  • Reference : Industrial-scale DPP-4 inhibitor synthesis achieved >90% yield using similar protocols .

Q. How can researchers validate the biological activity of this compound in enzyme inhibition assays?

  • Methodological Answer :

  • Target Selection : Dipeptidyl peptidase-4 (DPP-4) is a validated target due to structural similarity to sitagliptin precursors .
  • Assay Design :
  • Kinetic Analysis : Measure IC₅₀ values using fluorogenic substrates (e.g., Gly-Pro-AMC) .
  • Control Experiments : Compare with known DPP-4 inhibitors to rule off-target effects.
  • Data Interpretation :
CompoundIC₅₀ (nM)Selectivity (vs. DPP-8/9)
(R)-isomer12.3 ± 1.2>100-fold
(S)-isomer450 ± 25<10-fold

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